1,2-Bis(4-nitrophenoxy)ethane
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 1,2-Bis(4-nitrophenoxy)ethane, such as 1,2-bis-(o-aminophenoxy)ethane, involves catalytic hydrogenation using Pd/C catalysts. Optimal conditions for this process have been established, resulting in high purity and yield outcomes (Chen Hong-bo, 2011).
Molecular Structure Analysis
The molecular structure of derivatives like 1,2-bis-(2-aminophenoxy)ethane has been examined using crystallography, revealing intermolecular interactions and hydrogen-bonding patterns (M. Rademeyer et al., 2005). Additionally, the structural characteristics of various derivatives, such as conformation and dihedral angles, have been detailed through single crystal X-ray crystallography studies (Muhammad Saif ullah Khan et al., 2011).
Chemical Reactions and Properties
1,2-Bis(4-nitrophenoxy)ethane and its derivatives participate in various chemical reactions. For instance, its brominated derivative, 1,2-bis(2,4,6-tribromophenoxy)ethane, undergoes thermal decomposition, demonstrating specific reaction pathways and products (M. Altarawneh, B. Dlugogorski, 2014).
Physical Properties Analysis
The synthesis and structural characterization of various derivatives of 1,2-Bis(4-nitrophenoxy)ethane have been studied, providing insights into their physical properties such as melting points, solubility, and crystalline structure (H. Yun-chu, 2004).
Scientific Research Applications
Chemical Preparation and Synthesis
1,2-Bis(4-nitrophenoxy)ethane serves as a precursor in the synthesis of various compounds. For instance, it can be transformed into 1,2-bis-(o-aminophenoxy)ethane through catalytic hydrogenation using a Pd/C catalyst. This process achieves a high purity of 99.6% and a yield of up to 90%, indicating its efficiency and reliability in chemical synthesis (Chen Hong-bo, 2011).
Formation of Metal Complexes
1,2-Bis(4-nitrophenoxy)ethane is instrumental in the formation of metal complexes. Studies have shown its use in synthesizing diamine complexes with metals like Co(II), Cu(II), and Ni(II). These complexes are characterized through various techniques, such as elemental analyses and magnetic measurements, indicating its versatility in forming different types of metal complexes (H. Temel, Serap Soran, M. Şekerci, 2007).
Applications in Polymer Science
1,2-Bis(4-nitrophenoxy)ethane is a key component in the development of polyimides containing oxyethylene units. These polymides exhibit good solubility in chlorinated solvents, low glass transition temperatures, and excellent thermal stability, highlighting its significance in creating advanced polymeric materials (W. Feld, B. Ramalingam, F. Harris, 1983).
Photochemical Studies
In photochemical applications, 1,2-bis(4-nitrophenoxy)ethane is produced as a main product upon UV-irradiation of p-nitrobenzylphosphonate ions in aqueous alcohol solution. This demonstrates its potential in photochemical reactions and the study of photo-induced processes (Y. Okamoto, N. Iwamoto, S. Toki, S. Takamuku, 1987).
Structural Investigation
Structural investigations of 1,2-bis(4-nitrophenoxy)ethane and its derivatives provide insights into their conformations and molecular interactions. Such studies are crucial for understanding the properties of these compounds at the molecular level, which can be useful in various scientific applications (Jason N. Paraskevopoulos, H. Kruger, M. Rademeyer, G. E. Maguire, 2007).
Flame Retardancy Studies
Research on 1,2-Bis(2,4,6-tribromophenoxy)ethane, a novel brominated flame retardant, sheds light on its mechanisms of thermal decomposition. Understanding these mechanisms is essential for evaluating the safety and effectiveness of flame retardants in various materials (M. Altarawneh, B. Dlugogorski, 2014).
Safety And Hazards
The safety and hazards of “1,2-Bis(4-nitrophenoxy)ethane” have been addressed in several sources . Users are advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
The future directions of “1,2-Bis(4-nitrophenoxy)ethane” research could involve further investigation of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. There is also a need for a comprehensive environmental risk assessment for this compound .
properties
IUPAC Name |
1-nitro-4-[2-(4-nitrophenoxy)ethoxy]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6/c17-15(18)11-1-5-13(6-2-11)21-9-10-22-14-7-3-12(4-8-14)16(19)20/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNVEKKAEPFSIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCOC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932378 | |
Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-nitrobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60932378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-nitrophenoxy)ethane | |
CAS RN |
14467-69-7 | |
Record name | Benzene, 1,1'-(1,2-ethanediylbis(oxy))bis(4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014467697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14467-69-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113230 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-nitrobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60932378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-BIS(4-NITROPHENOXY)ETHANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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